N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a synthetic organic compound. It appears primarily in scientific literature as a structural fragment within larger molecules, specifically in the development of allosteric modulators of the chemokine receptor CXCR3. [, ] While this fragment itself has not been studied in isolation, the molecules containing it display potential therapeutic applications in treating autoimmune diseases and cancer. [, ]
The primary application of N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is in the synthesis of larger molecules with potential pharmacological activity. Specifically, it has been incorporated into 8-azaquinazolinone derivatives that act as allosteric modulators of the chemokine receptor CXCR3. [, ] These modulators exhibit biased signaling, meaning they can selectively inhibit specific downstream signaling pathways of the receptor. [, ] This functional selectivity could be exploited for developing drugs with improved therapeutic profiles, targeting autoimmune diseases and cancer more effectively while minimizing side effects.
For example, BD103 (N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl]butanamide) contains the described fragment and demonstrates 187-fold selectivity for inhibiting CXCL11-dependent G protein activation over β-arrestin recruitment. [, ] Another molecule, BD064 (5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid), also containing the fragment, inhibits CXCL11- over CXCL10-mediated G protein activation with 12-fold selectivity. [, ] These examples showcase the potential of incorporating this specific fragment into molecules with therapeutic applications.
Furthermore, a tritium-labeled analog of the fragment, [3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3), has been developed as the first radioligand targeting the allosteric binding pocket of CXCR3. [] This radioligand allows for the development of radioligand binding assays to screen and characterize other potential allosteric modulators, significantly contributing to the discovery and development of new drugs targeting CXCR3. []
CAS No.: 16421-58-2
CAS No.:
CAS No.: 168113-32-4
CAS No.: